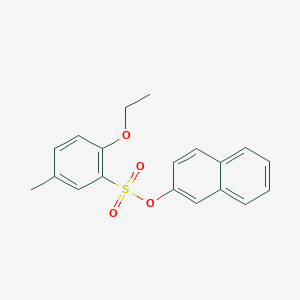

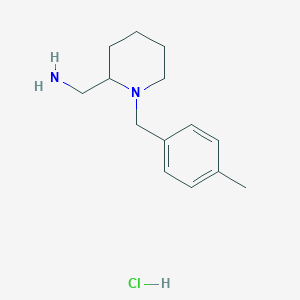

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

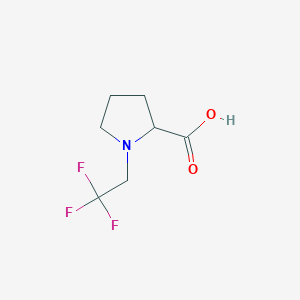

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate, also known as NEMS, is a chemical compound that has gained attention in scientific research due to its unique properties. NEMS is a sulfonate ester that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Applications De Recherche Scientifique

Oxidation to Quinones

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate and similar naphthalene derivatives can be oxidized to quinones using aqueous hydrogen peroxide (H2O2) in the presence of a palladium catalyst. This reaction is more selective for naphthalenes, with certain derivatives yielding 1,4-quinones efficiently. Temperature increases also elevate the selectivity towards quinones, marking an important route for synthesizing these compounds with potential applications in various fields including materials science and pharmaceuticals (Yamaguchi et al., 1986).

Azo Dye Reduction Products

Mono- and disulfonated naphthalene derivatives are significant as reduction products in the anaerobic reduction of azo dyes by microorganisms. These compounds, sensitive to oxygen, decompose under aerobic conditions, highlighting their potential in studying environmental degradation processes and wastewater treatment applications (Kudlich et al., 1999).

Microwave-assisted Synthesis

The application of microwave energy significantly enhances the efficiency of sulfonating naphthalenes among other reactions. This technique not only accelerates reactions but also overcomes technological challenges associated with conventional methods, indicating its utility in improving synthetic routes for chemical compounds including naphthalen-2-yl derivatives (Abramovitch et al., 1991).

PET Imaging Agents

Specific naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, targeting the human CCR8 receptor. These novel compounds, including carbon-11 labeled derivatives, show promise as imaging agents in medical diagnostics, providing a pathway for developing new tools in cancer and inflammation research (Wang et al., 2008).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene demonstrate outstanding thermal stability, good mechanical properties, and high proton conductivities, making them suitable for use as proton exchange membranes. These materials offer potential advancements in fuel cell technology, underscoring the versatility of naphthalen-2-yl derivatives in energy applications (Wang et al., 2015).

Propriétés

IUPAC Name |

naphthalen-2-yl 2-ethoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4S/c1-3-22-18-11-8-14(2)12-19(18)24(20,21)23-17-10-9-15-6-4-5-7-16(15)13-17/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVFXKPLTJCNKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E,10S)-7,7-Dimethyl-10-(2-methylpropyl)-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2630237.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2630241.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2630244.png)

![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)

![N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2630255.png)